molecular formula C19H22N2O6S B2955240 5-(3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-2-methoxyphenol CAS No. 927136-54-7

5-(3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-2-methoxyphenol

Cat. No. B2955240
CAS RN: 927136-54-7
M. Wt: 406.45
InChI Key: PMIPFHJUUDRHFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-2-methoxyphenol is a useful research compound. Its molecular formula is C19H22N2O6S and its molecular weight is 406.45. The purity is usually 95%.
BenchChem offers high-quality 5-(3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-2-methoxyphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-2-methoxyphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tautomerism and Crystallography

Compounds with pyrazole structures, similar to the one , have been studied for their unique tautomerism characteristics and crystal structures. For example, NH-pyrazoles show interesting tautomerism in solution and the solid state, offering insights into molecular behavior that is crucial for understanding chemical and physical properties (Cornago et al., 2009).

Cytotoxicity and Enzyme Inhibition

Research into polymethoxylated-pyrazoline benzene sulfonamides explores their cytotoxic activities on tumor and non-tumor cell lines, as well as inhibitory effects on carbonic anhydrase isoenzymes. These studies contribute to the development of potential therapeutic agents, demonstrating the importance of pyrazoline structures in medicinal chemistry (Kucukoglu et al., 2016).

Structural Analyses and Synthetic Pathways

Research on lactonization products of related compounds has provided valuable structural analyses and synthetic pathways, offering a deeper understanding of chemical reactions and the development of novel synthetic methods (Evans et al., 1995).

Docking Studies and COX-2 Inhibition

Docking studies and crystal structure analyses of tetrazole derivatives, including those with methylsulfonylphenyl groups, highlight their potential as COX-2 inhibitors. This research is pivotal for drug development, particularly in designing anti-inflammatory agents (Al-Hourani et al., 2015).

properties

IUPAC Name

5-[5-(3,4-dimethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-25-17-7-6-13(9-16(17)22)15-11-14(20-21(15)28(4,23)24)12-5-8-18(26-2)19(10-12)27-3/h5-10,15,22H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIPFHJUUDRHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=CC(=C(C=C3)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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